molecular formula C11H11BrO B8624238 6-bromo-3-methyl-3,4-dihydronaphthalen-1(2H)-one

6-bromo-3-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8624238
M. Wt: 239.11 g/mol
InChI Key: CTQPVQLWTSPXTE-UHFFFAOYSA-N
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Patent
US09102614B2

Procedure details

3-Methyl-3,4-dihydronaphthalen-1(2H)-one was prepared in a similar manner as 6-bromo-3-methyl-3,4-dihydronaphthalen-1(2H)-one of Example 48, except using 3-methyl-4-phenylbutanoic acid. 1H NMR (400 MHz, CDCl3) δ 8.02 (d, J=7.9 Hz, 1H), 7.47 (dd, J=7.4, 7.4 Hz, 1H), 7.31 (dd, J=7.4, 7.4 Hz, 1H), 7.24 (d, J=7.4 Hz, 1H), 3.01-2.95 (m, 1H), 2.76-2.66 (m, 2H), 2.37-2.27 (m, 2H), 1.15 (d, J=7.2 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH:6]([CH3:13])[CH2:5]2.CC(CC1C=CC=CC=1)CC(O)=O>>[CH3:13][CH:6]1[CH2:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:2][CH:3]=2)[C:8](=[O:12])[CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CC(CC(C2=CC1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)O)CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC(C2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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